molecular formula C8H6ClNS B1346955 4-Chloro-1-isothiocyanato-2-methylbenzene CAS No. 23165-53-9

4-Chloro-1-isothiocyanato-2-methylbenzene

Cat. No. B1346955
CAS RN: 23165-53-9
M. Wt: 183.66 g/mol
InChI Key: XTYLRVPBHHRTMS-UHFFFAOYSA-N
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Description

The compound 4-Chloro-1-isothiocyanato-2-methylbenzene is a chemical that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the study of methylated monoaromatic hydrocarbons, such as 1,2,4-trimethylbenzene, offers a glimpse into the behavior of methyl groups in aromatic compounds under thermal degradation . Additionally, the crystal structure of a related isothiocyanatobenzene compound provides information on the molecular arrangement and interactions that could be relevant to 4-Chloro-1-isothiocyanato-2-methylbenzene .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-isothiocyanato-2-methylbenzene can be inferred to some extent from the crystal structure analysis of a similar compound, 4-(trans-4-undecylcyclohexyl) isothiocyanatobenzene . The isothiocyanato group is almost linear, and the phenyl ring can be planar, which might also be the case for 4-Chloro-1-isothiocyanato-2-methylbenzene. The presence of the chloro and methyl groups would influence the electron density and reactivity of the aromatic ring.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-Chloro-1-isothiocyanato-2-methylbenzene. However, the study of 2-Chloro-1,4-dimethoxybenzene provides insights into the reactivity of chlorinated aromatic compounds, indicating that such compounds can form cation radicals and undergo oxidation to form quinones and dimers . This suggests that 4-Chloro-1-isothiocyanato-2-methylbenzene may also participate in similar redox reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Application

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates-secondary metabolites of some plants, mainly from Brassicaceae family . They are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Method

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .

Results

The yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

Halogenation of Benzene and Methylbenzene

Application

Halogenation of benzene and methylbenzene (toluene) involves the substitution of one of the hydrogen atoms on the ring by a halogen atom . This reaction is important in the synthesis of various organic compounds, including isothiocyanates .

Method

The reaction between benzene and a halogen (chlorine or bromine) in the presence of a catalyst (either aluminum chloride/bromide or iron) at room temperature results in the formation of chlorobenzene or bromobenzene . In the presence of ultraviolet light and heat, benzene undergoes an addition reaction with halogens, leading to the formation of hexahalocyclohexanes .

Results

The halogenation of benzene and methylbenzene provides a method for the synthesis of various halogenated organic compounds, which are important intermediates in the synthesis of other organic compounds, including isothiocyanates .

Synthesis of Chlorotoluene Derivatives

Application

2- and 4-chlorotoluene are precursors to the corresponding benzyl chloride, benzaldehyde, and benzoyl chloride . These compounds have various applications in organic synthesis .

Method

The synthesis of these derivatives involves the reaction of 2- or 4-chlorotoluene with appropriate reagents to form the corresponding benzyl chloride, benzaldehyde, or benzoyl chloride .

Results

The synthesis of chlorotoluene derivatives provides a method for the production of various organic compounds, which are important intermediates in the synthesis of other organic compounds, including isothiocyanates .

properties

IUPAC Name

4-chloro-1-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYLRVPBHHRTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177747
Record name 3-Chloro-6-isothiocyanatotoluene
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URL https://comptox.epa.gov/dashboard/DTXSID60177747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-isothiocyanato-2-methylbenzene

CAS RN

23165-53-9
Record name 4-Chloro-1-isothiocyanato-2-methylbenzene
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Record name 3-Chloro-6-isothiocyanatotoluene
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Record name 3-Chloro-6-isothiocyanatotoluene
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Record name 3-chloro-6-isothiocyanatotoluene
Source European Chemicals Agency (ECHA)
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Record name 3-CHLORO-6-ISOTHIOCYANATOTOLUENE
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